molecular formula C14H28N2O2 B6333044 tert-Butyl 4-(diethylamino)piperidine-1-carboxylate CAS No. 1281634-35-2

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate

Cat. No.: B6333044
CAS No.: 1281634-35-2
M. Wt: 256.38 g/mol
InChI Key: SLULEDXETYEYPD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate (CAS 1281634-35-2) is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position and substituted with a diethylamino group (-N(C₂H₅)₂) at the 4-position. This compound is part of a broader class of Boc-protected piperidines, which are pivotal intermediates in pharmaceutical and organic synthesis due to their stability and ease of deprotection under mild acidic conditions .

Properties

IUPAC Name

tert-butyl 4-(diethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULEDXETYEYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .

Medicine: this compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as analgesics and anesthetics .

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(diethylamino)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Physical State CAS Number Key Applications
This compound Diethylamino (-N(C₂H₅)₂) C₁₄H₂₇N₂O₂* 255.38* Not specified 1281634-35-2 Pharmaceutical intermediates
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino (-NH₂), Pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid 1707580-61-7 Laboratory chemicals
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino (-NH₂), Aminomethyl (-CH₂NH₂) C₁₁H₂₃N₃O₂ 229.32 Not specified 871115-32-1 Substance manufacturing
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-Bromo-1H-pyrazol-1-yl C₁₃H₂₀BrN₃O₂ 330.23 Not specified 877399-50-3 Commercial pharmaceuticals
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino (-NHPh) C₁₆H₂₄N₂O₂ 276.38 Not specified Not available Precursor in illicit synthesis

Key Findings

Structural Influences on Reactivity and Basicity The diethylamino group in the target compound is a strong electron donor, enhancing the basicity of the piperidine nitrogen compared to analogs like the pyridin-3-yl or bromopyrazolyl derivatives. This property may facilitate its use in reactions requiring nucleophilic intermediates . The bromopyrazolyl substituent in CAS 877399-50-3 introduces electrophilic character, making it suitable for cross-coupling reactions in drug synthesis .

Applications and Regulatory Considerations The phenylamino derivative (tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) is listed as a precursor in illicit drug manufacturing, necessitating strict regulatory compliance . The pyridin-3-yl analog (CAS 1707580-61-7) requires stringent safety protocols, including respiratory and eye protection, due to its use in laboratory settings .

Market and Commercial Viability The bromopyrazolyl compound (CAS 877399-50-3) has a dedicated market research report, highlighting its role in commercial pharmaceuticals and the availability of manufacturing patents . In contrast, the diethylamino derivative lacks explicit market data but shares structural similarities with intermediates used in kinase inhibitor development .

Hazards and Safety Profiles The pyridin-3-yl analog is a light yellow solid with undefined odor but mandates hazard controls (e.g., eye wash stations, protective gloves) . The phenylamino derivative’s regulatory status underscores the importance of tracking precursors in controlled substance synthesis .

Biological Activity

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a diethylamino moiety, which contribute to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H23N2O2\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_{2}

Research indicates that this compound interacts with specific molecular targets, influencing various cellular signaling pathways. Its mechanism primarily involves:

  • Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It is hypothesized to bind to neurotransmitter receptors, potentially affecting neurotransmission and cellular responses.

Biological Activity

The biological activities of this compound have been investigated through various studies:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, treatment with the compound resulted in a significant decrease in the growth of U251 glioblastoma cells, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects : The diethylamino group enhances the lipophilicity of the compound, which may facilitate its ability to cross the blood-brain barrier. This property suggests potential applications in treating neurological disorders .
  • Gene Regulation : Transcriptome analysis revealed that treatment with this compound led to significant changes in gene expression profiles associated with cancer progression and inflammatory responses .

Table 1: Summary of Biological Activities

StudyCell Line/ModelIC50 (nM)Observations
U251 Glioblastoma400Significant decrease in cell proliferation
Various Cancer Models26.2 ± 1.2Inhibition of kinase activity linked to gene expression regulation

Detailed Findings

  • In a study focused on glioblastoma cells, treatment with this compound at concentrations above its IC50 resulted in reduced levels of inositol phosphates, indicating modulation of signaling pathways involved in cell growth .
  • A separate investigation into its pharmacokinetics revealed favorable absorption characteristics, suggesting that modifications to enhance bioavailability could further improve its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamideDimethylamino group positioned differentlySimilar anticancer properties
tert-Butyl methyl(piperidin-4-ylmethyl)carbamateLacks diethylamino moietyLower neuropharmacological effects

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